Cas no 2172585-32-7 (2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172585-32-7
- EN300-1599262
-
- Inchi: 1S/C7H7F3N4O/c8-7(9,10)6-5(1-2-11)12-13-14(6)3-4-15/h15H,1,3-4H2
- InChI Key: ITWBZKFEYLEYIN-UHFFFAOYSA-N
- SMILES: FC(C1=C(CC#N)N=NN1CCO)(F)F
Computed Properties
- Exact Mass: 220.05719535g/mol
- Monoisotopic Mass: 220.05719535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 261
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 74.7Ų
2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599262-0.05g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 0.05g |
$1537.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-0.1g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 0.1g |
$1610.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-0.25g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 0.25g |
$1683.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-0.5g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 0.5g |
$1757.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-1.0g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 1g |
$1829.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-2.5g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 2.5g |
$3585.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-5.0g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 5g |
$5304.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-10.0g |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 10g |
$7866.0 | 2023-06-04 | ||
| Enamine | EN300-1599262-50mg |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 50mg |
$1537.0 | 2023-09-23 | ||
| Enamine | EN300-1599262-100mg |
2-[1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172585-32-7 | 100mg |
$1610.0 | 2023-09-23 |
2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile
Introduction to 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172585-32-7)
2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172585-32-7, belongs to the triazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a trifluoromethyl group and an acetonitrile moiety, contribute to its unique chemical properties and make it a valuable candidate for further investigation in drug discovery and development.
The trifluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of many pharmaceutical compounds. Its electron-withdrawing nature can significantly influence the reactivity and binding affinity of the molecule, making it an attractive feature in the design of bioactive agents. In contrast, the acetonitrile substituent introduces a polar characteristic to the molecule, which can improve solubility in both aqueous and organic solvents. This balance of hydrophobic and hydrophilic properties is crucial for optimizing pharmacokinetic profiles in drug candidates.
Recent advancements in medicinal chemistry have highlighted the importance of triazole derivatives in addressing various therapeutic challenges. Triazoles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a hydroxyethyl side chain in 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile adds another layer of complexity to its potential biological interactions. This functional group can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity and selectivity.
Current research in the field of pharmaceuticals has demonstrated that modifications at specific positions within heterocyclic scaffolds can lead to significant changes in biological activity. The triazol-4-ylacetonitrile core structure of this compound provides a versatile platform for further derivatization and optimization. For instance, studies have shown that analogs with similar structural motifs exhibit promising effects in preclinical models of inflammation and tumor growth. These findings suggest that 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile may serve as a lead compound for developing novel therapeutic agents.
The synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the trifluoromethyl group typically requires specialized reagents and catalysts to ensure high yield and purity. Similarly, the formation of the triazole ring necessitates careful selection of starting materials and reaction pathways to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules.
In terms of applications, 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile has shown potential as an intermediate in the synthesis of more complex pharmacophores. Its unique structural features make it suitable for further functionalization to explore new chemical spaces for drug discovery. Additionally, the compound's ability to interact with biological targets through multiple binding modes could enhance its therapeutic efficacy when incorporated into larger molecular frameworks.
The growing interest in fluorinated compounds stems from their ability to modulate pharmacokinetic properties such as bioavailability and metabolic stability. The presence of a trifluoromethyl group in this molecule aligns with this trend, as fluorine atoms are known to improve drug-like properties by increasing lipophilicity and resistance to enzymatic degradation. Furthermore, recent studies have highlighted the role of fluorinated triazoles in developing antiviral and anticancer agents, suggesting that CAS No. 2172585-32-7 may have similar applications.
From a computational chemistry perspective, virtual screening techniques have been increasingly used to identify promising candidates like 2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile based on their predicted binding affinities to biological targets. Molecular docking studies can provide insights into how this compound interacts with enzymes or receptors at an atomic level. Such simulations are essential for guiding experimental efforts and optimizing lead compounds before they enter preclinical testing.
The development pipeline for new drugs often involves rigorous testing to assess safety profiles alongside efficacy. While initial studies may focus on isolated compounds like CAS No. 2172585-32-7, subsequent research typically involves formulation development followed by animal models before human trials commence. The structural versatility offered by this triazole derivative makes it an intriguing candidate for further exploration through these stages.
In conclusion,2-1-(2-hydroxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile (CAS No. 2172585-32-7) represents a promising scaffold with potential applications across multiple therapeutic areas due to its unique structural features including the presence of both a trifluoromethyl group and an acetonitrile moiety along with its flexible functionalization possibilities via hydroxyethyl side chain attachments . Further research into its biological activity will likely uncover novel opportunities within pharmaceutical development as scientists continue refining synthetic routes toward more effective drug candidates.
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